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Compound of Interest

Compound Name:
4-Hydroxyphenylboronic acid

pinacol ester

Cat. No.: B1333624 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Hydroxyphenylboronic acid pinacol ester (CAS No. 269409-70-3). This compound is a

valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling

reactions, and is also explored for its potential in developing responsive materials.[1] A

thorough understanding of its spectroscopic characteristics is crucial for its identification, purity

assessment, and quality control in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 4-Hydroxyphenylboronic acid
pinacol ester, based on available experimental and predicted data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.65 Doublet 2H Ar-H (ortho to Boron)

~6.80 Doublet 2H Ar-H (meta to Boron)

~4.90 Singlet 1H Ar-OH

1.33 Singlet 12H -C(CH₃)₂

Note: The ¹H NMR spectrum is consistent with the structure of 4-Hydroxyphenylboronic acid
pinacol ester. The exact chemical shifts can vary slightly depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR):

No direct experimental ¹³C NMR data for 4-Hydroxyphenylboronic acid pinacol ester was

found in the public domain. The following are estimated chemical shifts based on the analysis

of the closely related compound, 4-methoxyphenylboronic acid pinacol ester, and general

principles of NMR spectroscopy.

Chemical Shift (δ) ppm Assignment

~158 C-OH (ipso)

~137 C-H (ortho to Boron)

~115 C-H (meta to Boron)

~125 C-B (ipso, often weak or not observed)

~84 -C(CH₃)₂

~25 -C(CH₃)₂

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3600-3200 Broad, Strong O-H stretch (phenolic)

~3100-3000 Medium Aromatic C-H stretch

~2980-2850 Strong Aliphatic C-H stretch

~1600, ~1500 Medium-Strong Aromatic C=C stretch

~1360 Strong B-O stretch

~1270 Strong C-O stretch (phenolic)

~1140 Strong C-O stretch (pinacol)

~850 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
m/z Interpretation

220.13 [M]⁺ (Molecular Ion)

205.11 [M - CH₃]⁺

163.09 [M - C(CH₃)₃]⁺

136.08 [M - OC(CH₃)₂C(CH₃)₂O]⁺

94.04 [C₆H₅OH]⁺

Note: The fragmentation pattern is predicted based on the structure and common

fragmentation pathways for phenylboronic acid pinacol esters.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 4-Hydroxyphenylboronic acid pinacol ester
is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube. The solution should be clear and free of particulate matter.

¹H NMR Spectroscopy Protocol:

Instrument: 400 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment

Number of Scans: 16-64

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C NMR Spectroscopy Protocol:

Instrument: 100 MHz NMR Spectrometer

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled experiment

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Spectral Width: 0 to 200 ppm

Reference: CDCl₃ at 77.16 ppm
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Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.

FT-IR Spectroscopy Protocol:

Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the

sample measurement.

Mass Spectrometry (MS)
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL. This stock solution is then further

diluted to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of a

small amount of formic acid to promote ionization.[2]

Electrospray Ionization-Mass Spectrometry (ESI-MS) Protocol:

Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer

Ionization Mode: Positive Electrospray Ionization (ESI+)

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C
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Mass Range: m/z 50-500

Visualizations
The following diagrams illustrate the workflow for spectroscopic analysis and the logical

process of structure elucidation.
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General workflow for the spectroscopic analysis of a chemical compound.
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Spectroscopic Data

Structural Interpretation

Final Structure
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Logical workflow for the elucidation of the structure from spectroscopic data.
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Proposed mechanism for ROS sensing using a phenylboronic acid pinacol ester.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. medchemexpress.com [medchemexpress.com]

2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry
Research Facility [massspec.chem.ox.ac.uk]

To cite this document: BenchChem. [Spectroscopic Analysis of 4-Hydroxyphenylboronic Acid
Pinacol Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1333624#spectroscopic-data-of-4-
hydroxyphenylboronic-acid-pinacol-ester-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1333624?utm_src=pdf-body-img
https://www.benchchem.com/product/b1333624?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/4-hydroxyphenylboronic-acid-pinacol-ester.html
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-esi-accurate-mass-service
https://www.benchchem.com/product/b1333624#spectroscopic-data-of-4-hydroxyphenylboronic-acid-pinacol-ester-nmr-ir-ms
https://www.benchchem.com/product/b1333624#spectroscopic-data-of-4-hydroxyphenylboronic-acid-pinacol-ester-nmr-ir-ms
https://www.benchchem.com/product/b1333624#spectroscopic-data-of-4-hydroxyphenylboronic-acid-pinacol-ester-nmr-ir-ms
https://www.benchchem.com/product/b1333624#spectroscopic-data-of-4-hydroxyphenylboronic-acid-pinacol-ester-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1333624?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1333624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

